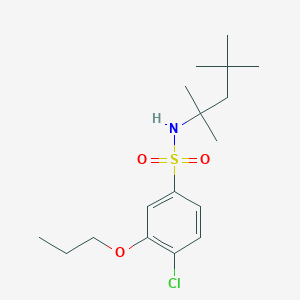
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for many years. It is a potent inhibitor of chloride transport and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of chloride transporters, which are responsible for the movement of chloride ions across cell membranes. By inhibiting these transporters, this compound can alter the electrical properties of cells and affect a wide range of biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of chloride transport, the regulation of ion channels, and the modulation of cell volume. It has also been shown to affect the activity of enzymes and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments is its potency as an inhibitor of chloride transport. This makes it a valuable tool for studying the role of chloride channels in biological processes. However, this compound can also have non-specific effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride transport that can target specific channels or transporters. Another area of interest is the study of the effects of this compound on cancer cells, and its potential as a therapeutic agent for the treatment of cancer. Overall, the study of this compound and its effects on biological processes is an important area of research with many potential applications in medicine and biology.
Métodos De Síntesis
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide can be synthesized by reacting 3,5-dichloroaniline with tert-butylamine and ethyl chloroformate. The resulting product is then reacted with sodium sulfite to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure that the final product is pure and of high quality.
Aplicaciones Científicas De Investigación
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been used in a wide range of scientific research applications, including the study of chloride transport, cell volume regulation, and the regulation of ion channels. It has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the role of chloride channels in cancer cells.
Propiedades
IUPAC Name |
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S/c1-5-24-17-7-6-15(11-16(17)18(2,3)4)25(22,23)21-14-9-12(19)8-13(20)10-14/h6-11,21H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPPDMAJBSONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)












